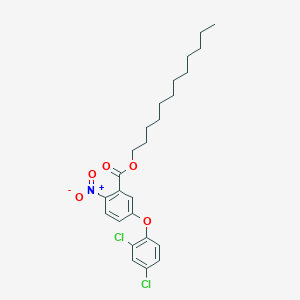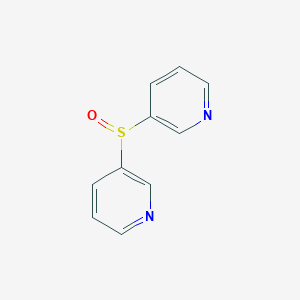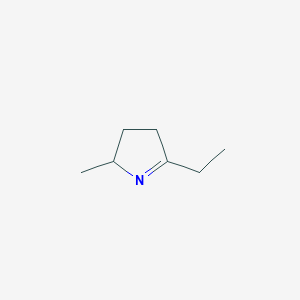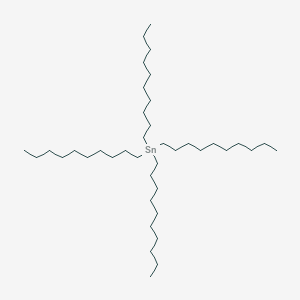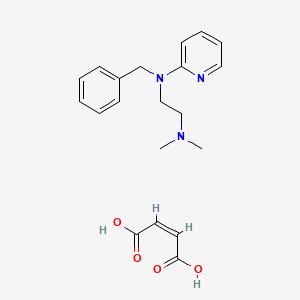
N'-Benzyl-N,N-dimethyl-N'-pyridin-2-ylethylenediammonium maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Benzyl-N,N-dimethyl-N’-pyridin-2-ylethylenediammonium maleate is a quaternary ammonium compound. It is characterized by the presence of a benzyl group, a dimethylamino group, and a pyridin-2-yl group attached to an ethylenediamine backbone. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-Benzyl-N,N-dimethyl-N’-pyridin-2-ylethylenediammonium maleate typically involves the reaction of N,N-dimethylethylenediamine with benzyl chloride and pyridine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The resulting quaternary ammonium salt is then reacted with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-Benzyl-N,N-dimethyl-N’-pyridin-2-ylethylenediammonium maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an organic solvent.
Major Products Formed
Oxidation: Formation of N’-Benzyl-N,N-dimethyl-N’-pyridin-2-ylethylenediammonium oxide.
Reduction: Formation of N’-Benzyl-N,N-dimethyl-N’-pyridin-2-ylethylenediamine.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N’-Benzyl-N,N-dimethyl-N’-pyridin-2-ylethylenediammonium maleate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N’-Benzyl-N,N-dimethyl-N’-pyridin-2-ylethylenediammonium maleate involves its interaction with biological membranes and proteins. The quaternary ammonium group facilitates binding to negatively charged sites on cell membranes, leading to disruption of membrane integrity and inhibition of cellular processes. The compound can also interact with enzymes, altering their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-N’-benzylethylenediamine
- N-Benzyl-N,N-dimethylethylenediamine
- N,N-Dimethyl-N’-pyridin-2-ylethylenediamine
Uniqueness
N’-Benzyl-N,N-dimethyl-N’-pyridin-2-ylethylenediammonium maleate is unique due to the presence of both benzyl and pyridin-2-yl groups, which confer distinct chemical and biological properties. This combination enhances its ability to interact with a wide range of biological targets, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
58044-99-8 |
|---|---|
Fórmula molecular |
C20H25N3O4 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C16H21N3.C4H4O4/c1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15;5-3(6)1-2-4(7)8/h3-11H,12-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
IYBMTVOXRBXURA-BTJKTKAUSA-N |
SMILES isomérico |
CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Números CAS relacionados |
91-81-6 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,3]Oxazolo[4,5-c][1,7]naphthyridin-2(3H)-one](/img/structure/B14611436.png)
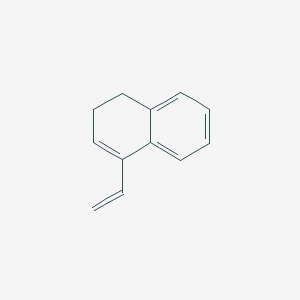
![2-[2-Hydroxy-3-(2-hydroxyphenyl)sulfanylpropyl]sulfanylphenol](/img/structure/B14611449.png)
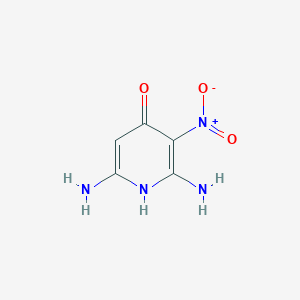
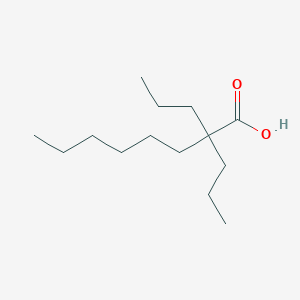
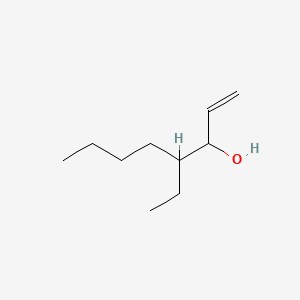
![N,N'-[(2-Methoxyphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14611480.png)
![Acetamide, N,N'-[(3-methoxyphenyl)methylene]bis[2,2-dichloro-](/img/structure/B14611482.png)
